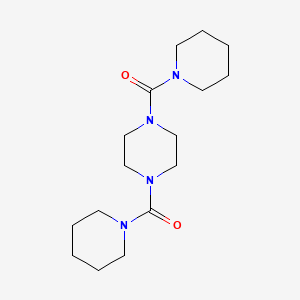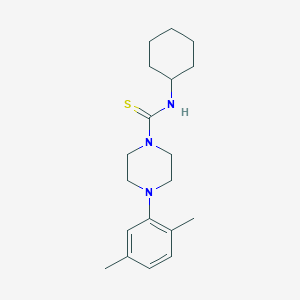
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone. MK-677 has gained attention in the scientific community due to its potential therapeutic applications, especially in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Binding to this receptor stimulates the release of growth hormone-releasing hormone (GHRH) and inhibits the release of somatostatin. GHRH then stimulates the release of growth hormone from the pituitary gland.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been shown to increase growth hormone levels in both humans and animals. It has also been shown to increase insulin-like growth factor 1 (IGF-1) levels. IGF-1 is a hormone that is important for growth and development. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has also been shown to increase lean body mass and decrease fat mass. It has been studied for its potential to improve bone density and cognitive function.
Advantages and Limitations for Lab Experiments
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is easy to administer and has a long half-life, which allows for once-daily dosing. It has also been shown to be well-tolerated in humans. However, there are some limitations to using N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. It is expensive and may not be readily available. It may also have some off-target effects that need to be taken into consideration.
Future Directions
There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis. It may also have potential as a cognitive enhancer and for improving sleep quality. There is also interest in studying its potential as a wound healing agent. Further research is needed to fully understand the potential therapeutic applications of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
Synthesis Methods
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that was discovered by Merck & Co. in the 1990s. The synthesis of N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves the reaction between 4-chloro-2-iodoaniline and cyclopentanone to form the intermediate N-(4-chlorophenyl)cyclopentanecarboxamide. This intermediate is then reacted with methylsulfonyl chloride to form N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase growth hormone levels in both humans and animals. N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is being investigated for its potential to treat growth hormone deficiency, sarcopenia, and osteoporosis. It has also been studied for its potential to improve cognitive function, sleep quality, and wound healing.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAVBMMDNOQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)




![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)
![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)